N-(4-Phenylbutyl)hydroxylamine hydrochloride
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Overview
Description
N-(4-Phenylbutyl)hydroxylamine hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₆ClNO. It is a versatile small molecule scaffold used primarily in research settings.
Mechanism of Action
Mode of Action
It’s known that hydroxylamine derivatives can react with various compounds, leading to the formation of different products . The specific interactions of N-(4-Phenylbutyl)hydroxylamine hydrochloride with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
It’s known that hydroxylamine derivatives can participate in various chemical reactions, but the specific pathways and their downstream effects related to this compound are yet to be elucidated .
Result of Action
It’s known that hydroxylamine derivatives can react with various compounds, but the specific effects of this compound at the molecular and cellular level are subjects of ongoing research .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Phenylbutyl)hydroxylamine hydrochloride typically involves the reaction of 4-phenylbutylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: N-(4-Phenylbutyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted hydroxylamine derivatives.
Scientific Research Applications
N-(4-Phenylbutyl)hydroxylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Comparison with Similar Compounds
4-Phenylbutylamine: A related compound with similar structural features but different functional groups.
Hydroxylamine hydrochloride: Shares the hydroxylamine moiety but lacks the phenylbutyl group.
Phenylbutylamines: A class of compounds containing the phenylbutylamine moiety.
Uniqueness: N-(4-Phenylbutyl)hydroxylamine hydrochloride is unique due to its combination of the phenylbutyl and hydroxylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and industrial processes .
Biological Activity
N-(4-Phenylbutyl)hydroxylamine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H17ClN2O and a molecular weight of approximately 234.73 g/mol. The compound features a hydroxylamine functional group, which contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological properties:
- Antibacterial Activity : The compound's structural similarity to sulfonamides suggests potential antibacterial effects by inhibiting bacterial folic acid synthesis.
- Anticancer Properties : Compounds with hydroxylamine functionalities have been studied for their ability to modulate enzyme activities involved in cancer progression, particularly through histone deacetylase (HDAC) inhibition .
- Enzyme Modulation : Preliminary studies indicate that it may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering biochemical pathways critical for cellular function.
- Signal Transduction Modulation : It is believed to affect signal transduction pathways, although detailed mechanisms require further exploration.
Research Findings and Case Studies
Several studies have evaluated the efficacy of this compound and its derivatives:
- Anticancer Activity : A study on related hydroxylamine derivatives demonstrated significant HDAC inhibition, leading to cell cycle arrest and apoptosis in breast cancer cell lines (MDA-MB-231). This suggests that this compound could have similar effects due to its structural characteristics .
- Antibacterial Potential : Investigations into the antibacterial properties of hydroxylamines indicate that compounds with similar structures can effectively inhibit bacterial growth. The sulfonamide-like properties of this compound may enhance its antibacterial efficacy.
- Metabolic Interactions : Interaction studies reveal that the compound may influence drug metabolism by modulating enzyme activities associated with pharmacokinetics. This highlights its potential as a lead compound in drug discovery.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is useful:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-Hydroxy-N'-(4-butyl-2-methylphenyl)glycinamide | C18H26N3O3 | Hydroxylamine and glycinamide structure; potential neuroprotective effects. |
Sulfanilamide | C12H14N2O3S | Classic sulfonamide antibiotic; known for antibacterial properties. |
3-Chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-methylbenzene-1-sulfonamide | C16H22ClN2O3S | Studied for interactions with specific enzymes; potential therapeutic applications. |
Properties
IUPAC Name |
N-(4-phenylbutyl)hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c12-11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVAKPOOUWAOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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